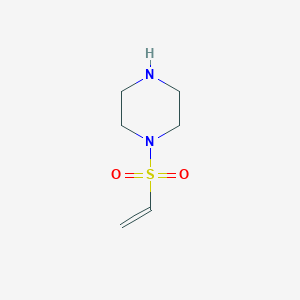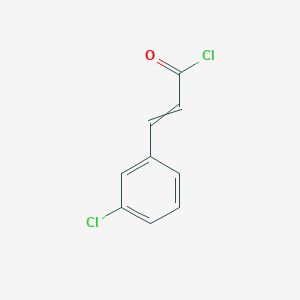
3-(3-CHLOROPHENYL)PROP-2-ENOYL CHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-CHLOROPHENYL)PROP-2-ENOYL CHLORIDE, also known as 2-Chlorocinnamoyl chloride, is an organic compound with the molecular formula C9H6Cl2O and a molecular weight of 201.05 g/mol . It is a derivative of cinnamoyl chloride, where a chlorine atom is substituted at the meta position of the phenyl ring. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(3-CHLOROPHENYL)PROP-2-ENOYL CHLORIDE can be synthesized through the reaction of m-chlorocinnamic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the m-chlorocinnamic acid is dissolved in an appropriate solvent, such as dichloromethane or chloroform, and then treated with thionyl chloride. The reaction mixture is heated to reflux, and the evolution of hydrogen chloride gas indicates the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-CHLOROPHENYL)PROP-2-ENOYL CHLORIDE undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles, such as amines or alcohols.
Addition Reactions: The double bond in the cinnamoyl moiety can undergo addition reactions with electrophiles or nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form m-chlorocinnamic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane at room temperature or slightly elevated temperatures.
Addition Reactions: Reagents such as bromine or hydrogen bromide can be used for addition across the double bond. These reactions are often conducted in solvents like carbon tetrachloride or acetic acid.
Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted cinnamoyl derivatives, such as m-chlorocinnamamide or m-chlorocinnamyl alcohol.
Addition Reactions: The major products include dibromo derivatives or bromo-substituted cinnamoyl compounds.
Hydrolysis: The primary product is m-chlorocinnamic acid.
Wissenschaftliche Forschungsanwendungen
3-(3-CHLOROPHENYL)PROP-2-ENOYL CHLORIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: It is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is investigated for its potential antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(3-CHLOROPHENYL)PROP-2-ENOYL CHLORIDE involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon in the cinnamoyl chloride moiety is susceptible to attack by nucleophiles, leading to the formation of various substituted products. In biological systems, it can interact with nucleophilic sites in biomolecules, such as amino groups in proteins, leading to covalent modifications that can alter their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinnamoyl chloride: The parent compound without the chlorine substitution.
p-Chlorocinnamoyl chloride: A derivative with the chlorine atom at the para position.
o-Chlorocinnamoyl chloride: A derivative with the chlorine atom at the ortho position.
Uniqueness
3-(3-CHLOROPHENYL)PROP-2-ENOYL CHLORIDE is unique due to the position of the chlorine atom on the phenyl ring. This substitution pattern can influence the compound’s reactivity and the properties of its derivatives. For example, the meta position can affect the electronic distribution in the molecule, potentially altering its reactivity compared to the ortho and para isomers .
Eigenschaften
Molekularformel |
C9H6Cl2O |
|---|---|
Molekulargewicht |
201.05 g/mol |
IUPAC-Name |
3-(3-chlorophenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C9H6Cl2O/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H |
InChI-Schlüssel |
SCNRDAIXZJFMEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

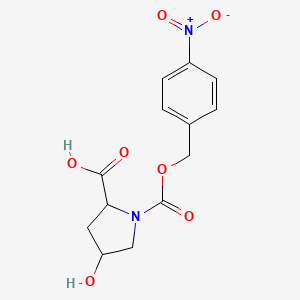
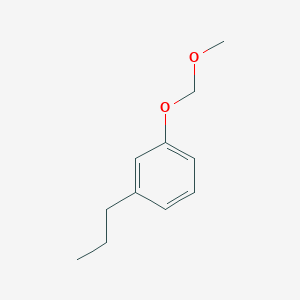

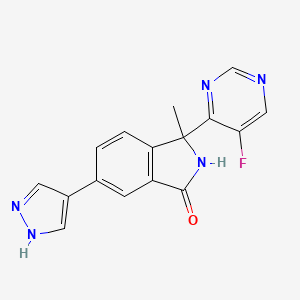
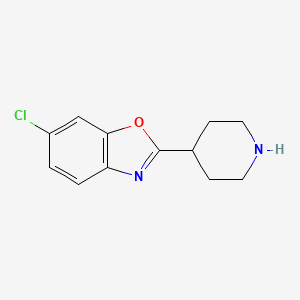
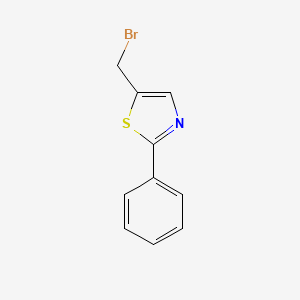
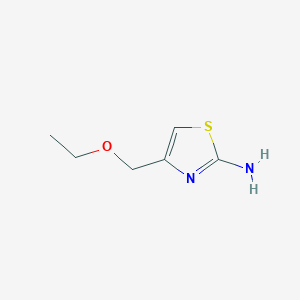
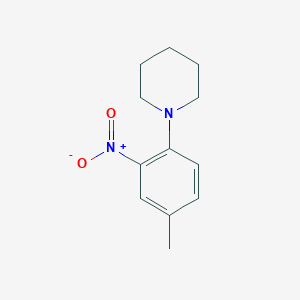
![(3-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanol](/img/structure/B8644633.png)

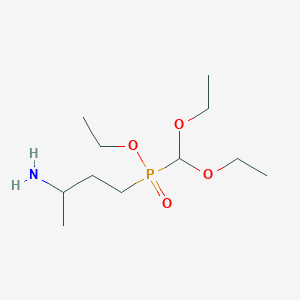
![3,6-Bis(4-chlorophenyl)-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B8644663.png)
